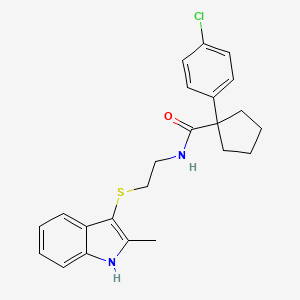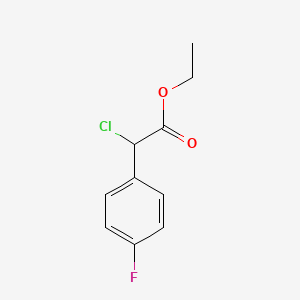
2-Chloro-2-(4-fluorophényl)acétate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-2-(4-fluorophenyl)acetate is an organic compound with the molecular formula C10H10ClFO2. It is a derivative of acetic acid and is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Applications De Recherche Scientifique
Ethyl 2-chloro-2-(4-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Many aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on “Ethyl 2-chloro-2-(4-fluorophenyl)acetate”, it’s difficult to describe its mode of action. Similar compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
The presence of the ethyl ester group could potentially enhance its lipophilicity, which might influence its absorption and distribution .
Result of Action
Without specific studies on “Ethyl 2-chloro-2-(4-fluorophenyl)acetate”, it’s difficult to describe the molecular and cellular effects of its action. Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-2-(4-fluorophenyl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl acetate with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-chloro-2-(4-fluorophenyl)acetate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and recrystallization may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-chloro-2-(4-fluorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form ethyl 2-chloro-2-(4-fluorophenyl)ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-chloro-2-(4-fluorophenyl)acetic acid and ethanol.
Reduction: Formation of ethyl 2-chloro-2-(4-fluorophenyl)ethanol.
Comparaison Avec Des Composés Similaires
Ethyl 2-chloro-2-(4-fluorophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-chloro-2-(4-chlorophenyl)acetate: Similar structure but with a chloro substituent instead of a fluoro group.
Ethyl 2-chloro-2-(4-bromophenyl)acetate: Contains a bromo substituent, which can affect its reactivity and applications.
Ethyl 2-chloro-2-(4-methylphenyl)acetate: Features a methyl group, leading to different chemical and biological properties.
The uniqueness of ethyl 2-chloro-2-(4-fluorophenyl)acetate lies in the presence of the fluoro substituent, which can enhance its stability, lipophilicity, and biological activity compared to its analogs.
Propriétés
IUPAC Name |
ethyl 2-chloro-2-(4-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIRIDDDKVDRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
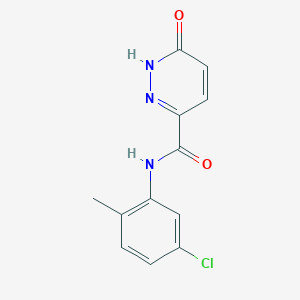
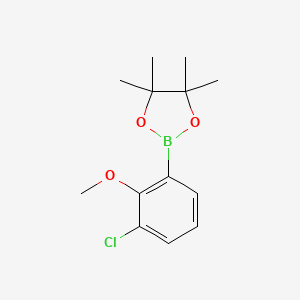
![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)
![7-methoxy-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2489311.png)
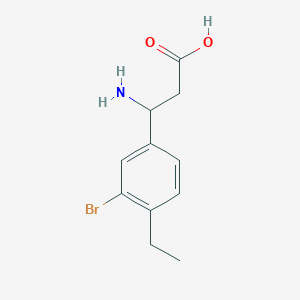



![3-Cyclohexyl-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one](/img/structure/B2489317.png)
![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)
![1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489321.png)
![N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B2489322.png)
